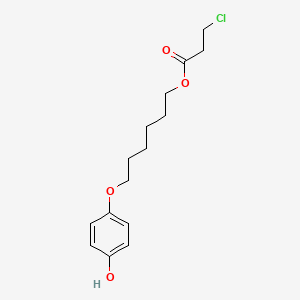
3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester" is not directly mentioned in the provided papers. However, the papers discuss various esters and derivatives of chlorinated propanoic acids and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives is described, which are potent histone deacetylase inhibitors (HDACIs) with potential anticancer activity . Additionally, microbial reduction of 2-chloro-3-aryl-3-oxopropionic acid esters is discussed, leading to chlorohydroxyesters with high stereospecificity . The occurrence of 3-chloropropane-1,2-diol (3-CPD) esters in foods and their toxicological significance is also reviewed . Lastly, the synthesis of 3-amino-3-vinylpropanoic acid and its derivatives is presented .
Synthesis Analysis
The synthesis of chlorinated propanoic acid esters involves several steps, including saponification, hydrazinolysis, and reactions with trichloroacetonitrile and acetic anhydride . The use of DCC (dicyclohexylcarbodiimide) and azide coupling methods are employed to obtain various amide and amino acid ester derivatives. The transformation of esters into trichloroacetimidate or acetate followed by reaction with C-active nucleophiles in the presence of TMSOTf (trimethylsilyl trifluoromethanesulfonate) facilitates C-C bond formation . Microbial reduction is another method to obtain chlorohydroxyesters from chloro-oxopropionic acid esters .
Molecular Structure Analysis
The molecular structure of chlorinated propanoic acid esters is characterized by the presence of a chloro group and an ester function. The specific substituents and their positions on the propanoic acid backbone define the properties and reactivity of these compounds. For example, the presence of a 4-chlorophenyl group and a hydroxy group in the 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives influences their biological activity .
Chemical Reactions Analysis
The chemical reactions involving chlorinated propanoic acid esters include saponification, which converts esters into acids, and hydrazinolysis, which leads to the formation of hydrazides . The esters can also undergo reduction by microorganisms, leading to enantiomerically pure chlorohydroxyesters . These reactions are crucial for modifying the structure and enhancing the biological activity of the compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester" are not directly reported, the properties of similar chlorinated propanoic acid esters can be inferred. These compounds are likely to have varying solubility in organic solvents and water, depending on the nature of their substituents. The presence of chloro and ester groups suggests that these compounds may exhibit polar characteristics. The toxicological aspects of chloropropanol esters, particularly 3-CPD esters, are of concern, especially when present in foodstuffs . The stability and reactivity of these esters are influenced by their molecular structure, which can be manipulated through different synthetic routes to obtain desired properties .
科学的研究の応用
1. Alternative to Phenolation of Aliphatic Hydroxyls
3-(4-Hydroxyphenyl)propanoic acid, related to 3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This novel approach has applications in the synthesis of materials with suitable thermal and thermo-mechanical properties for a broad range of uses (Trejo-Machin et al., 2017).
2. Role in Herbicide Degradation
Studies on the herbicide fenoxaprop-ethyl have shown that it hydrolyzes to compounds including ethyl 2-(4-hydroxyphenoxy)propanoate, which is structurally similar to the ester . This research provides insight into the behavior of similar compounds in environmental and agricultural contexts, particularly concerning degradation mechanisms on different clay minerals (Pusino et al., 1996).
3. Potential Formation in Food Products
Research on chloropropanols, closely related to 3-Chloropropanoic acid esters, has revealed their presence in certain foodstuffs, particularly in refined edible oils. Understanding their formation mechanisms, occurrence, and potential health impacts is crucial for food safety and regulation (Hamlet et al., 2011).
4. Applications in Biocatalysis
The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives, similar in structure to the compound , has been explored. These compounds are important intermediates in the synthesis of various chemicals, particularly herbicides. The study on a novel marine microbial esterase demonstrates the potential for biocatalytic production of optically pure compounds (Cao et al., 2016).
5. Reactions in Organic Synthesis
Research on the microbial reduction of esters structurally similar to 3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester has shown their potential in organic synthesis. These esters can be transformed into valuable chiral compounds, useful in pharmaceutical and chemical industries (Cabon et al., 1992).
Safety and Hazards
作用機序
3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, also known as 6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate, is a chemical compound with the molecular formula C15H21ClO4 . This compound is a clear, pale liquid with a molecular weight of 300.78 g/mol . It is often used in laboratory settings for various research and development needs .
特性
IUPAC Name |
6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO4/c16-10-9-15(18)20-12-4-2-1-3-11-19-14-7-5-13(17)6-8-14/h5-8,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNXERWJHZWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCOC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


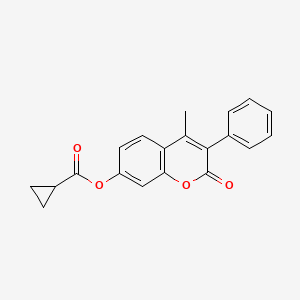
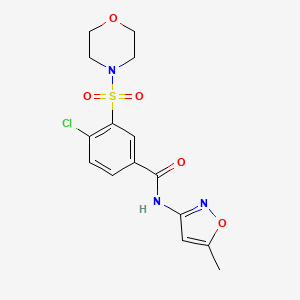
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)
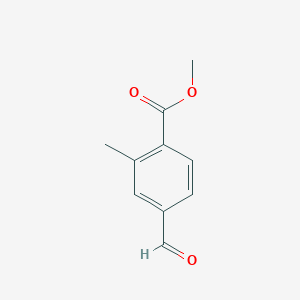
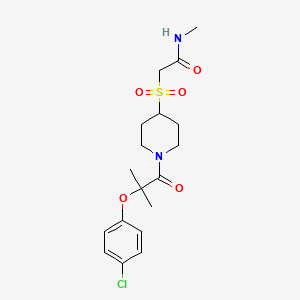
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012195.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)